molecular formula C16H21NO3S2 B239354 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No. B239354
M. Wt: 339.5 g/mol
InChI Key: XQBFMKUDSNTGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-715, is a chemical compound that has been extensively studied in scientific research. It is a selective inhibitor of the p38 MAP kinase, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.

Mechanism of Action

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide selectively inhibits the activity of p38 MAP kinase by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of various cellular processes that are regulated by p38 MAP kinase. This compound has been shown to be highly selective for p38 MAP kinase, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and in vivo. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to the attenuation of inflammation. This compound can also inhibit the differentiation of various cell types, including osteoclasts, adipocytes, and myoblasts. In addition, this compound has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of p38 MAP kinase, with minimal off-target effects. It is also cell-permeable and can be easily administered to cells and animals. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its inhibitory effect. In addition, this compound can cause off-target effects in some cell types, such as hepatocytes.

Future Directions

There are several future directions for the study of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide. First, further investigation is needed to elucidate the molecular mechanisms underlying the effects of this compound on various cellular processes. Second, the therapeutic potential of this compound for various diseases needs to be explored in more detail, including cancer, cardiovascular diseases, and neurodegenerative diseases. Third, the development of more potent and selective inhibitors of p38 MAP kinase based on the structure of this compound is an important area of research. Finally, the optimization of the pharmacokinetic properties of this compound for clinical use is a critical step towards its translation into the clinic.
Conclusion:
In conclusion, this compound is a selective inhibitor of p38 MAP kinase that has been extensively studied in scientific research. It has various biochemical and physiological effects in cells and in vivo, and has potential therapeutic applications for various diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. First, 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride is reacted with 2-thiophenemethylamine to form the corresponding sulfonamide. The resulting compound is then treated with sodium hydride and methyl iodide to introduce the methoxy group. Finally, the product is purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound to investigate the role of p38 MAP kinase in various biological processes. It has been shown to inhibit the activation of p38 MAP kinase in cells and in vivo, leading to the suppression of inflammation, cell differentiation, and apoptosis. This compound has also been used to study the molecular mechanisms underlying several diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

Molecular Formula

C16H21NO3S2

Molecular Weight

339.5 g/mol

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H21NO3S2/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3

InChI Key

XQBFMKUDSNTGPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)C(C)C)OC

Origin of Product

United States

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